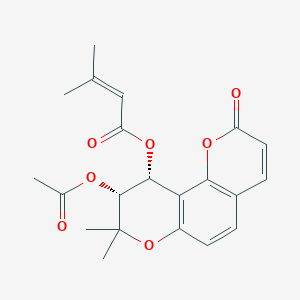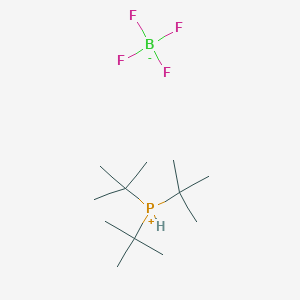
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Vue d'ensemble
Description
“®-1-(2,6-dichloro-3-fluorophenyl)ethanol” is an alcohol derivative that can be used as a pharmaceutical intermediate . It has a CAS Number of 330156-50-8 and a molecular weight of 209.05 .
Synthesis Analysis
This compound is used in the synthesis of the anti-tumor molecular targeted drug Crizotinib . The synthesis of “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” from 2,6-Dichloro-3-fluoroacetophenone is mentioned .Molecular Structure Analysis
The IUPAC name of this compound is (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol . The InChI code is 1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a boiling point of 261.3°C at 760 mmHg and a melting point of 43°C . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . It is soluble in methanol .Applications De Recherche Scientifique
Pharmaceutical Synthesis: Crizotinib Intermediate
®-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral benzyl alcohol that serves as a key intermediate in the synthesis of Crizotinib . Crizotinib is an important pharmaceutical used in the treatment of certain types of lung cancer, targeting the c-Met/ALK pathways. The synthesis process involves dynamic kinetic resolution (DKR) using Novozym® 435 and VOSO₄·XH₂O, which allows for better conversion rates compared to traditional batch processes .
Asymmetric Synthesis: Chiral Molecule Production
This compound is utilized in metal-catalyzed dynamic kinetic resolution of alcohols with lipases to produce enantiopure esters . Such esters are crucial for creating chiral molecules with high enantiomeric excess (ee), which are widely used in the development of pharmaceuticals, agrochemicals, flavors, and fragrances .
Bio-orthogonal Chemistry: Cell Labelling
Bio-orthogonal chemistry is a rapidly growing field that allows for the modification of biological systems without interfering with native biochemical processes. ®-1-(2,6-dichloro-3-fluorophenyl)ethanol can be used in bio-orthogonal reactions for cell labelling, enabling researchers to track and observe cellular processes in real-time .
Enzyme Immobilization: Precision and Elegance
The compound’s bio-orthogonal properties facilitate the precise immobilization of enzymes. This is particularly useful in creating highly specific enzyme-carrier interactions, which is essential for maintaining enzyme activity and stability in various industrial applications .
Nanomedicine: Drug Delivery Systems
In the field of nanomedicine, ®-1-(2,6-dichloro-3-fluorophenyl)ethanol can be incorporated into the design of nanoparticles. These nanoparticles can be engineered to carry therapeutic agents and release them at targeted sites within the body, improving the efficacy and reducing the side effects of treatments .
Chemical Sensors: Chemosensors
The compound’s structural features make it suitable for the development of chemosensors. These sensors can detect specific chemical changes within a system, which is valuable for environmental monitoring, medical diagnostics, and industrial process control .
Polymer Synthesis: Building Blocks
®-1-(2,6-dichloro-3-fluorophenyl)ethanol can serve as a building block in polymer synthesis. Its incorporation into polymers can impart specific properties such as chirality, which can lead to advanced materials with unique optical and mechanical characteristics .
Biomedical Applications: Biosensing
The compound’s versatility extends to biosensing, where it can be used to develop sensors that detect biological changes. These biosensors have applications in clinical diagnostics, food safety, and biotechnology research .
Safety And Hazards
Orientations Futures
As a pharmaceutical intermediate, the future directions for “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” are likely to be driven by the development of new pharmaceuticals that require this compound in their synthesis. Its use in the synthesis of the anti-tumor drug Crizotinib suggests potential applications in cancer treatment .
Propriétés
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463001 | |
| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
CAS RN |
330156-50-8 | |
| Record name | (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330156-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)











